molecular formula C10H7Cl2NO B13709547 3-Acetyl-5,6-dichloroindole

3-Acetyl-5,6-dichloroindole

Cat. No.: B13709547
M. Wt: 228.07 g/mol
InChI Key: LNXRZVBZHQSFOM-UHFFFAOYSA-N
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Description

3-Acetyl-5,6-dichloroindole is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of an acetyl group at the third position and chlorine atoms at the fifth and sixth positions of the indole ring. This structural configuration imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5,6-dichloroindole typically involves the chlorination of indole derivatives followed by acetylation. One common method involves the use of 5,6-dichloroindole as a starting material. The acetylation can be achieved using acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and acetylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5,6-dichloroindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the chlorine atoms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or dechlorinated products.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-Acetyl-5,6-dichloroindole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Acetyl-5,6-dichloroindole involves its interaction with specific molecular targets and pathways. The acetyl group and chlorine atoms play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-5,6-dichloroindole is unique due to the presence of both acetyl and dichloro groups, which confer distinct chemical and biological properties. Its specific structural configuration allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

1-(5,6-dichloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7Cl2NO/c1-5(14)7-4-13-10-3-9(12)8(11)2-6(7)10/h2-4,13H,1H3

InChI Key

LNXRZVBZHQSFOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=CC(=C(C=C21)Cl)Cl

Origin of Product

United States

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